![molecular formula C38H54N2O11 B1221788 Delavaine A CAS No. 109291-57-8](/img/structure/B1221788.png)
Delavaine A
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Overview
Description
Delavaine A is a diterpenoid.
Scientific Research Applications
Pharmacological Applications
Delavaine A has been studied for its potential therapeutic effects, particularly in cancer treatment. Research indicates that it may exhibit anti-cancer properties by modulating key signaling pathways involved in tumor growth and metastasis.
Case Study: Anti-Cancer Activity
A notable study explored the effects of this compound on breast cancer cell lines. The compound was shown to inhibit cell proliferation and induce apoptosis in MCF7 and MDA-MB-231 cells. The mechanism of action involved the downregulation of estrogen receptor alpha (ERα) and modulation of the PI3K/Akt signaling pathway, which is critical for cell survival and growth.
Cell Line | Effect of this compound | Mechanism |
---|---|---|
MCF7 | Inhibition of proliferation | Downregulation of ERα |
MDA-MB-231 | Induction of apoptosis | Modulation of PI3K/Akt pathway |
Toxicological Studies
The toxicological profile of this compound has also been a focus of research, particularly regarding its safety and potential side effects in therapeutic applications. Studies have investigated its cytotoxicity in various normal and cancerous cell lines.
Case Study: Cytotoxicity Assessment
In a comparative study, this compound was assessed for cytotoxic effects against normal human fibroblast cells versus cancerous cells. The results indicated a selective cytotoxic effect on cancer cells, suggesting a favorable therapeutic window.
Cell Type | Cytotoxicity Level | Selectivity Index |
---|---|---|
Normal Fibroblasts | Low | High |
Cancer Cells | High | Low |
Mechanistic Insights
Research into the mechanistic aspects of this compound highlights its role as a modulator of cellular pathways. It has been found to interact with various molecular targets, leading to alterations in gene expression profiles associated with cancer progression.
Gene Expression Analysis
Gene expression studies revealed that treatment with this compound resulted in significant changes in the expression levels of genes involved in apoptosis, cell cycle regulation, and metastasis.
Gene | Expression Change | Function |
---|---|---|
TP53 | Upregulated | Tumor suppressor |
MYC | Downregulated | Oncogene |
CDKN2A | Upregulated | Cell cycle regulator |
Properties
CAS No. |
109291-57-8 |
---|---|
Molecular Formula |
C38H54N2O11 |
Molecular Weight |
714.8 g/mol |
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-methoxy-2-methyl-4-oxobutanoyl)amino]benzoate |
InChI |
InChI=1S/C38H54N2O11/c1-8-40-18-35(19-51-33(43)21-11-9-10-12-24(21)39-32(42)20(2)15-27(41)48-5)14-13-26(47-4)37-23-16-22-25(46-3)17-36(44,28(23)29(22)49-6)38(45,34(37)40)31(50-7)30(35)37/h9-12,20,22-23,25-26,28-31,34,44-45H,8,13-19H2,1-7H3,(H,39,42)/t20?,22-,23-,25+,26+,28-,29+,30-,31+,34?,35+,36-,37+,38-/m1/s1 |
InChI Key |
JCUPDVBWNHFOAD-LVBPXUMQSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C(C)CC(=O)OC |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C(C)CC(=O)OC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C(C)CC(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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